molecular formula C11H15NO B011805 2-(2-Methoxyphenyl)pyrrolidine CAS No. 103857-96-1

2-(2-Methoxyphenyl)pyrrolidine

Cat. No. B011805
CAS RN: 103857-96-1
M. Wt: 177.24 g/mol
InChI Key: DSRDQQWHCNKVAV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrolidine (2-MPP) is a versatile organic compound that has been utilized in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. It is a bicyclic compound containing both an amine and an alcohol functional group, and has been found to have a wide range of applications, from medicinal to industrial purposes.

Scientific Research Applications

Drug Discovery

Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Treatment of Human Diseases

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature as bioactive molecules with target selectivity . These compounds could potentially be used in the treatment of various human diseases .

3. Influence of Steric Factors on Biological Activity The structure–activity relationship (SAR) of the studied compounds can be investigated by considering the influence of steric factors on biological activity . This could lead to the development of more effective drug candidates .

Design of New Molecules

The design of new molecules can start by studying the binding conformation of related compounds . For example, the binding conformation of bicyclic sulfonamide 15 showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR) .

Synthesis Strategies

The synthesis strategies used for pyrrolidine compounds can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

2-(2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDQQWHCNKVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394254
Record name 2-(2-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)pyrrolidine

CAS RN

103857-96-1
Record name 2-(2-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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